molecular formula C6H6N4S B1172362 Methyl dec-4-enoate CAS No. 1191-02-2

Methyl dec-4-enoate

Cat. No. B1172362
CAS RN: 1191-02-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl dec-4-enoate is a natural product found in Humulus lupulus with data available.

Scientific Research Applications

1. Ethenolysis of Ricinoleic Acid Methyl Ester

Methyl dec-9-enoate is produced from ricinoleic acid methyl ester through ethenolysis, a process that offers high conversion and yield under mild conditions using a homogeneous ruthenium catalyst. This method also applies to ricinoleic acid and castor oil, yielding valuable oleochemical substances (Behr, Krema, & Kämper, 2012).

2. Cometathesis with Ethylene

Methyl dec-9-enoate can be obtained through cometathesis of methyl oleate and ethylene using catalyst systems like WCl6–Me4Sn and Re2O7–Al2O3–Me4Sn. This process is efficient at 343 K with 0.2 MPa ethylene pressure, demonstrating good activity (Bosma, Van Den Aardweg, & Mol, 1982).

3. Synthesis of γ-Decanolactone

Saccharomyces cerevisiae can metabolically convert methyl (2E,4R/S)-4-hydroxydec-2-enoate to (4R)-γ-decanolactone, demonstrating a stereoinversion pathway. This process is crucial in the synthesis of γ-decanolactone with high enantiomeric excess (Köhler, Evans, & Garbe, 2011).

4. Hop Oil Components in Beer

Methyl dec-4-enoate has been identified in wort and is trans-esterified during beer fermentation, appearing in the final product as an ethyl ester. This suggests its role in the flavor profile of beer (Nickerson & Likens, 1966).

5. Synthesis of Tricyclic Products

Methyl 2-[(1R, 3S, 4R, 5S, 6S, 8R)-3-benzyl-4,5-bismethoxycarbonyl-6-ethoxycarbonyl-9-oxo-7,10-diaza-2-thiatricyclo[6.2.0.03,7]decan-10-yl]-3-methylbut-2-enoate is a tricyclic product synthesized from specific reactions, showcasing its versatility in organic synthesis (Mara, Singh, Thomas, & Williams, 1982).

6. Barbier Allylation Reaction

Methyl 3-{(2S)-2-[(2R)-1,4-dioxaspiro[4.5]dec-2-yl]-2-hydroxyethyl}but-3-enoate, obtained from the Barbier allylation reaction, is a potential building block for macrocyclic anticancer agents like laulimalides (Mineeva, 2019).

7. In Vivo Activity Against MRSA

Methyl 4-oxo-4-phenylbut-2-enoate demonstrates in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bacterial menaquinone biosynthesis pathway. This compound shows potential as an anti-MRSA candidate (Matarlo et al., 2016).

properties

CAS RN

1191-02-2

Molecular Formula

C6H6N4S

Molecular Weight

0

IUPAC Name

methyl dec-4-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-8H,3-6,9-10H2,1-2H3

SMILES

CCCCCC=CCCC(=O)OC

synonyms

4-Decenoic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.